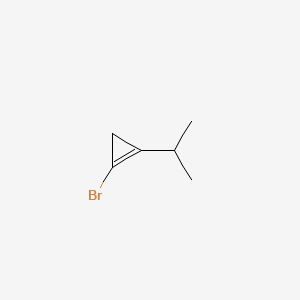
Jodstearinsaureathylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jodstearinsaureathylester is a chemical compound that belongs to the class of organic esters It is derived from stearic acid, a long-chain fatty acid, and ethyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Jodstearinsaureathylester typically involves the esterification of stearic acid with ethyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The general reaction can be represented as follows:
Stearic Acid+Ethyl AlcoholCatalystthis compound+Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to around 60-70°C and maintained for several hours to achieve maximum yield.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The process involves the use of high-purity stearic acid and ethyl alcohol, along with efficient catalysts to ensure high yield and purity of the final product. The reaction is followed by purification steps such as distillation and crystallization to obtain the pure ester.
Analyse Des Réactions Chimiques
Types of Reactions
Jodstearinsaureathylester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to stearic acid and ethyl alcohol in the presence of an acid or base.
Oxidation: It can undergo oxidation reactions to form corresponding carboxylic acids.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Hydrolysis: Stearic acid and ethyl alcohol.
Oxidation: Stearic acid derivatives.
Substitution: Various substituted esters depending on the reagents used.
Applications De Recherche Scientifique
Jodstearinsaureathylester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in esterification studies.
Biology: Investigated for its role in lipid metabolism and as a component in biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of Jodstearinsaureathylester involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release stearic acid and ethyl alcohol, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Stearate: An ester of stearic acid and methanol, used in similar applications but with different physical properties.
Ethyl Oleate: An ester of oleic acid and ethyl alcohol, known for its use in pharmaceuticals and cosmetics.
Butyl Stearate: An ester of stearic acid and butanol, used as a plasticizer and lubricant.
Uniqueness
Jodstearinsaureathylester is unique due to its specific combination of stearic acid and ethyl alcohol, which imparts distinct physical and chemical properties. Its long-chain fatty acid component provides excellent hydrophobicity, making it suitable for applications requiring water-repellent characteristics.
Propriétés
Formule moléculaire |
C20H39IO2 |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
ethyl 2-iodooctadecanoate |
InChI |
InChI=1S/C20H39IO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(22)23-4-2/h19H,3-18H2,1-2H3 |
Clé InChI |
XYSWCJVTCOLTLI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C(=O)OCC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)




![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)

